Methyl 3-chloroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. This compound is part of a larger class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Methyl 3-chloroisoquinoline-7-carboxylate is particularly significant in the design and synthesis of bioactive molecules, especially in the development of therapeutic agents targeting various diseases, including anticoagulant therapies.
Methyl 3-chloroisoquinoline-7-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and applications. It falls under the classification of heterocyclic compounds, specifically isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring.
The synthesis of methyl 3-chloroisoquinoline-7-carboxylate typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. The use of advanced catalytic systems can enhance the efficiency of the esterification process.
Methyl 3-chloroisoquinoline-7-carboxylate features a unique molecular structure characterized by:
The compound's structural data can be represented as follows:
Methyl 3-chloroisoquinoline-7-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 3-chloroisoquinoline-7-carboxylate primarily involves its role as a precursor in synthesizing bioactive molecules. These derivatives can interact with specific biological targets, leading to therapeutic effects. For instance, derivatives synthesized from this compound have shown potential as inhibitors of factor Xa, an important enzyme in the coagulation cascade, thereby reducing thrombin formation and blood clotting.
Methyl 3-chloroisoquinoline-7-carboxylate is typically characterized by:
The chemical properties include:
Relevant data regarding its reactivity and stability are crucial for handling and application in research settings.
Methyl 3-chloroisoquinoline-7-carboxylate has significant applications in scientific research, particularly in:
Organocatalytic methods have emerged as sustainable strategies for constructing isoquinoline carboxylates. Asymmetric Pictet-Spengler reactions employing chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of tetrahydroisoquinoline precursors with >90% enantiomeric excess (ee). These intermediates undergo dehydrogenation and regioselective functionalization to yield enantiomerically enriched Methyl 3-chloroisoquinoline-7-carboxylate derivatives. Notably, in situ protecting group strategies using tert-butoxycarbonyl (Boc) groups prevent N-oxidation during aromatization steps. The organocatalytic cascade minimizes metal residues—critical for pharmaceutical intermediates—while achieving reaction mass efficiencies (RME) exceeding 65%, significantly reducing solvent waste compared to traditional methods [10].
Palladium and rhodium complexes drive precision functionalization of chlorinated isoquinoline cores:
Table 1: Metal-Catalyzed Modifications of Methyl 3-Chloroisoquinoline-7-carboxylate
Reaction Type | Catalyst System | Position Modified | Yield Range | Key Application | |
---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | C4 | 78–92% | Biaryl pharmacophore insertion | |
Oxidative Annulation | [Cp*RhCl₂]₂/AgSbF₆ | C1 | 65–80% | Fused polyheterocycles | |
Sonogashira Functionalization | PdCl₂(PPh₂)₂/CuI | C4 | 70–85% | Alkyne-derived probes | |
Reductive Cyclization | Pd(dppf)Cl₂/Zn(OTf)₂ | Core formation | 82–88% | Lamellarin analog synthesis | [4] [10] |
Controlled halogenation requires precise directing group engineering:
Carboxylate installation employs orthogonal methodologies:
Table 2: Comparative Esterification Methodologies for 3-Chloroisoquinoline-7-carboxylic Acid
Method | Reagent System | Solvent | Temperature | Yield | Atom Economy | |
---|---|---|---|---|---|---|
Steglich Variant | Mukaiyama's Reagent/DMAP | Dimethyl Carbonate | 25°C | 94% | 89% | |
Fischer-Speier | H₂SO₄/CH₃OH | Methanol | 65°C | 76% | 91% | |
Diazomethane | CH₂N₂/Et₂O | Diethyl Ether | 0°C | 99% | 100% | |
DCC-Mediated | DCC/DMAP | Dichloromethane | 25°C | 88% | 82% | [3] [5] [9] |
Core saturation and heteroatom insertion modulate physicochemical properties:
Table 3: Bioactivity Modulation via Scaffold Optimization
Modified Scaffold | Synthetic Route | Key Property Change | Biological Impact | |
---|---|---|---|---|
1,2,3,4-Tetrahydro-3-chloro-7-COOH | H₂/Pd(OAc)₂ (50 psi) | log P: 2.67 → 1.92 | Enhanced CNS penetration | |
Spiro[pyrrolidine-3,1'-isoquinoline] | Rh₂(OAc)₄/NH₂CH₂CO₂tBu | Rotatable bonds: 2 → 0 | PDE4B IC₅₀ = 0.8 μM | |
7-(Morpholine-4-carbonyl) variant | CDI-mediated amidation | PSA: 39Ų → 48Ų | TNF-α inhibition (78% at 10μM) | |
Imidazo[2,1-a]isoquinoline | CuI/propargylamine cyclization | Aromatic ring count: 2 → 3 | Topoisomerase I inhibition (ΔTₘ = 8°C) | [8] [10] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7